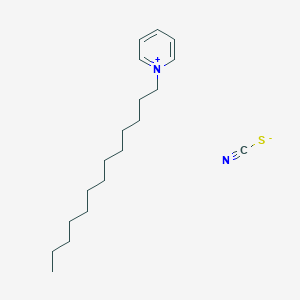

1-Tridecylpyridin-1-ium thiocyanate

Description

Current Paradigms in Long-Chain Pyridinium (B92312) Chemistry

The incorporation of long alkyl chains onto the nitrogen atom of the pyridine (B92270) ring imparts amphiphilic properties to the resulting quaternary ammonium (B1175870) compounds (QACs), making them effective surfactants. mdpi.com Research has demonstrated that the length of this alkyl chain is a critical determinant of the compound's biological and chemical activity. nih.govresearchgate.net For instance, a longer alkyl chain, typically of at least eight carbon atoms, has been shown to enhance the antimicrobial properties of QACs. mdpi.com

The synthesis of these long-chain pyridinium salts is often achieved through the quaternization of pyridine with an appropriate alkyl halide. srce.hr This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine on the electrophilic carbon of the alkyl halide. srce.hr Recent advancements in synthetic methodologies have focused on developing more sustainable and efficient processes, including the use of ultrasound and microwave irradiation, as well as deep eutectic solvents as alternatives to traditional organic solvents. srce.hrnih.gov

The applications of long-chain pyridinium salts are extensive and continue to expand. They are utilized as disinfectants, fabric softeners, wood preservers, and antistatic agents. databridgemarketresearch.com Furthermore, their role as radical reservoirs in organic synthesis has gained significant traction in recent years. acs.org The ability of N-functionalized pyridinium salts to act as convenient radical precursors under reductive single-electron transfer conditions has opened new avenues for the construction of complex molecules. acs.org

The Distinct Role of Thiocyanate (B1210189) Anions in Ionic Systems

The thiocyanate anion, [SCN]⁻, is a pseudohalide that imparts unique properties to ionic systems. acs.orgsolubilityofthings.com Its linear structure and the presence of sulfur and nitrogen atoms allow for a variety of coordination modes and intermolecular interactions. solubilityofthings.comresearchgate.net In the context of ionic liquids, the thiocyanate anion contributes to low melting points and good thermal stability.

Thiocyanate-containing ionic liquids have demonstrated significant potential in various applications. They have been employed as solvents, acid catalysts, and reagents in organic synthesis. urfu.ru For example, protic ionic liquids with thiocyanate anions have been shown to facilitate the ring-opening of donor-acceptor cyclopropanes. urfu.ru The thiocyanate anion's ability to act as a nucleophile is a key aspect of its utility in these reactions.

Furthermore, the thiocyanate anion's properties make it a valuable component in analytical chemistry, where it is used in both qualitative and quantitative tests. solubilityofthings.com Its complexes with metal ions, such as iron and cobalt, are well-known and utilized for their determination. wikipedia.org The study of thiocyanate-containing systems is an active area of research, with ongoing efforts to explore its full potential in various scientific and industrial domains. solubilityofthings.com

Positioning of 1-Tridecylpyridin-1-ium Thiocyanate within Emerging Chemical Landscapes

While specific research on this compound is not extensively detailed in the provided search results, its position within emerging chemical landscapes can be inferred from the properties of its constituent ions. The combination of a long-chain tridecylpyridinium cation and a thiocyanate anion suggests a compound with a unique set of properties that could be advantageous in several applications.

The tridecyl chain would impart significant hydrophobicity, making the compound a potent surfactant with potential applications in areas requiring surface activity, such as in the formulation of detergents, emulsifiers, or as a component in nanocomposites. researchgate.net The length of the alkyl chain is known to influence the adsorption efficiency of quaternary ammonium salts on surfaces. researchgate.net

The presence of the thiocyanate anion could introduce interesting catalytic and reactive properties. As seen with other thiocyanate-containing ionic liquids, this compound could potentially serve as a catalyst or reagent in organic transformations. urfu.ru Moreover, the combination of a long-chain cation and a thiocyanate anion could lead to the formation of a low-melting-point ionic liquid with good thermal stability, suitable for use as a "green" solvent or electrolyte.

Overview of Academic Research Trajectories for Quaternary Ammonium Thiocyanates

Academic research on quaternary ammonium compounds (QACs) is a vibrant and expanding field. acs.orgnih.gov A significant portion of this research is dedicated to understanding the structure-property relationships of these compounds, with a focus on how variations in the cation and anion affect their physical, chemical, and biological properties. nih.gov The market for QACs is also experiencing steady growth, driven by their widespread use as disinfectants, sanitizers, and in other industrial applications. databridgemarketresearch.commordorintelligence.com

A key trend in the field is the development of more environmentally friendly and sustainable QACs. rsc.orgrsc.org This includes the design of biodegradable compounds and the use of greener synthetic methods. rsc.orgrsc.org For instance, research is being conducted on pyridinium-based ionic liquids derived from natural sources. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

112363-02-7 |

|---|---|

Molecular Formula |

C19H32N2S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

1-tridecylpyridin-1-ium;thiocyanate |

InChI |

InChI=1S/C18H32N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1-3/h12,14-15,17-18H,2-11,13,16H2,1H3;3H/q+1;/p-1 |

InChI Key |

QQXWMCYVCRSQIS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC[N+]1=CC=CC=C1.C(#N)[S-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 1 Tridecylpyridin 1 Ium Thiocyanate

Advanced Synthetic Routes to 1-Tridecylpyridin-1-ium Thiocyanate (B1210189) and Analogues

The synthesis of 1-tridecylpyridin-1-ium thiocyanate, an ionic liquid, can be achieved through various pathways, ranging from conventional multi-step procedures to more advanced, streamlined protocols.

Exploration of Conventional and Non-Conventional Synthetic Protocols

The most common and conventional method for synthesizing this compound is a two-step process. The first step involves the quaternization of pyridine (B92270) with a suitable tridecyl derivative, typically 1-bromotridecane (B143060) or 1-chlorotridecane. This reaction, a classic Menshutkin reaction, forms the 1-tridecylpyridin-1-ium cation with a halide as the counter-anion. The second step is a metathesis or anion exchange reaction where the halide is replaced by a thiocyanate anion. This is typically achieved by reacting the 1-tridecylpyridin-1-ium halide with a thiocyanate salt such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in a suitable solvent.

Non-conventional routes aim to improve efficiency and may involve one-pot syntheses or the use of alternative starting materials to streamline the process and reduce waste.

| Conventional Two-Step Synthesis of this compound | |

| Step 1: Quaternization | |

| Reactants | Pyridine, 1-Bromotridecane |

| Solvent | Toluene, Acetonitrile, or neat |

| Conditions | Reflux, several hours |

| Product | 1-Tridecylpyridin-1-ium bromide |

| Step 2: Anion Exchange | |

| Reactants | 1-Tridecylpyridin-1-ium bromide, Potassium Thiocyanate |

| Solvent | Methanol, Ethanol, or Water |

| Conditions | Stirring at room temperature |

| Product | This compound |

| Purification | Filtration of precipitated potassium bromide, removal of solvent |

Electrooxidative C-H Thiocyanation Techniques in Pyridinium (B92312) Salt Generation

Modern synthetic chemistry has seen the emergence of powerful techniques that bypass traditional multi-step procedures. Electrooxidative C-H functionalization represents a novel strategy for the formation of pyridinium salts. chemrxiv.org This approach avoids the need for pre-functionalized starting materials like alkyl halides. In this context, an electrochemical cell is used to oxidize a C-H bond, typically from an electron-rich substrate, in the presence of pyridine. temple.edu This generates a reactive intermediate that is trapped by the nitrogen atom of pyridine to form the desired pyridinium salt. temple.edu

While direct electrooxidative C-H thiocyanation to form the entire molecule in one step is a complex and less-documented process, the electrochemical synthesis of the pyridinium cation is a significant advancement. chemrxiv.org This method offers a potentially more atom-economical and environmentally friendly alternative to traditional substitution reactions. chemrxiv.orgtemple.edu The resulting pyridinium salts can then undergo anion exchange to incorporate the thiocyanate anion.

Implementation of Green Chemistry Principles in Synthetic Pathways

The synthesis of ionic liquids, including this compound, is increasingly scrutinized through the lens of green chemistry. mudring.org The goal is to design processes that are safer, more efficient, and environmentally benign. mudring.orgpharmacyjournal.in Key principles of green chemistry are actively being applied to the synthesis of these compounds. numberanalytics.com

Key Green Chemistry Considerations:

Safer Solvents: A primary focus is the replacement of volatile organic compounds (VOCs) with greener alternatives. nih.gov For the anion exchange step, water is an excellent choice of solvent, as the inorganic salt byproduct (e.g., potassium bromide) is often soluble in water while the desired ionic liquid may be less so, facilitating separation. pharmacyjournal.inacs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot syntheses are particularly attractive in this regard.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The anion exchange step is often feasible under these mild conditions.

Renewable Feedstocks: While the tridecyl group is typically derived from petrochemical sources, research into deriving long-chain alkyl groups from renewable bio-based feedstocks is an active area of green chemistry.

Directed Functionalization and Structural Diversification of the Pyridinium Core

The properties of this compound can be finely tuned by introducing functional groups onto the pyridinium ring. The direct C-H functionalization of the electron-poor pyridine ring has historically been a challenge but is now achievable through modern synthetic methods. rsc.org These strategies often rely on the pre-activation of the pyridine nitrogen. nih.gov

N-functionalized pyridinium salts themselves can serve as reactive intermediates, enabling regiocontrolled functionalization at the C2 and C4 positions under mild conditions. nih.gov This approach is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

| Methods for Pyridinium Core Functionalization | |

| Methodology | Description |

| Minisci-type Reactions | A radical-based approach for alkylation, acylation, or amidation, typically at the C2 and C4 positions. Modern variations aim for acid-free conditions. nih.gov |

| Photoinduced Functionalization | Utilizes visible light to generate radicals from precursors like 1,4-dihydropyridines, which then add to the N-activated pyridinium ring. nih.gov |

| Phosphonium Salt Conversion | The pyridine C4-H bond can be converted to a C-PPh₃⁺ group, which can then be substituted by various nucleophiles to introduce C-O, C-S, C-N, and C-C bonds. acs.org |

| Proton as Protecting Group | In pyridines bearing other basic groups (like an amino group), a proton can be used to selectively protect the exocyclic amine, allowing for specific N-methylation of the pyridine ring. researchgate.net |

These methods allow for the creation of a diverse library of analogues, where substituents on the pyridinium ring can be tailored to modulate properties such as solubility, thermal stability, and catalytic activity.

Anion Exchange Reactions and Their Mechanistic Investigations for Thiocyanate Incorporation

The anion exchange step is a pivotal transformation in the synthesis of this compound. The choice of reactants and conditions can significantly impact the purity and yield of the final product. A common method involves the metathesis of a 1-tridecylpyridin-1-ium halide with an alkali metal thiocyanate like KSCN.

A more sophisticated approach involves a two-phase system, for example, by reacting a salt of a hydrophobic cation and a hydrophilic anion with a thiocyanate salt of a hydrophilic cation in a water-immiscible organic solvent and water. google.com This drives the reaction towards the formation of the desired hydrophobic ionic liquid in the organic phase, while the hydrophilic salt byproduct remains in the aqueous phase, simplifying isolation and purification. google.com

The mechanism of anion exchange is driven by the thermodynamics of the system. The formation of the most stable, often least soluble, salt dictates the equilibrium of the reaction. rsc.org For instance, when using silver thiocyanate, the precipitation of the highly insoluble silver halide (e.g., AgBr) provides a strong thermodynamic driving force for the reaction to proceed to completion. nih.gov Spectroscopic techniques like NMR can be used to monitor the exchange process, as the chemical shift of the protons on the cation is sensitive to the identity of the counter-anion. rsc.org The interaction between the cation and anion, which can range from isotropic associations to specific hydrogen bonds, is crucial in determining the final properties of the ionic liquid. nih.gov

| Strategies for Thiocyanate Anion Incorporation | |

| Reagent | Solvent System |

| Potassium Thiocyanate (KSCN) | Methanol / Ethanol |

| Sodium Thiocyanate (NaSCN) | Acetone |

| Silver Thiocyanate (AgSCN) | Acetonitrile / Water |

| Two-Phase System | Water / Dichloromethane |

Elucidation of Molecular Architecture, Conformation, and Supramolecular Organization

Crystallographic Analysis of Self-Assembled Structures and Coordination Motifs

The solid-state structure of 1-tridecylpyridin-1-ium thiocyanate (B1210189) is anticipated to be characterized by a crystalline lattice wherein the cations and anions are arranged in a regular, repeating pattern. The primary forces governing this arrangement are electrostatic interactions between the positively charged pyridinium (B92312) ring and the negatively charged thiocyanate anion, supplemented by weaker van der Waals forces originating from the long tridecyl alkyl chain.

Drawing analogies from crystallographic studies of other long-chain alkylpyridinium salts, the tridecyl chains are likely to exhibit significant self-assembly through hydrophobic interactions, potentially leading to layered structures or other forms of organized packing. researchgate.net The specific coordination motifs between the pyridinium cation and the thiocyanate anion can be inferred from studies on similar systems. The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating through either the sulfur or the nitrogen atom. In the context of pyridinium salts, both N-coordination and S-coordination to the metal centers in complexes have been observed, and in the absence of a metal, the interaction will be primarily electrostatic. nih.govnih.goviucr.orgiucr.org The planarity of the pyridinium ring facilitates π-π stacking interactions, which may further influence the supramolecular architecture. acs.org

Advanced Spectroscopic Investigations of Molecular Conformation in Solution

In solution, the ions are solvated and exhibit greater conformational freedom. Spectroscopic techniques are invaluable for probing the molecular structure and interactions in this state.

Nuclear Magnetic Resonance (NMR) Studies for Structural Proposals

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the covalent structure of the 1-tridecylpyridin-1-ium cation. The aromatic protons of the pyridinium ring would appear as distinct signals in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the positive charge on the nitrogen atom. The protons of the tridecyl chain would give rise to a series of overlapping signals in the upfield aliphatic region.

Studies on similar alkylpyridinium ionic liquids have utilized NMR to investigate ion-ion and ion-solvent interactions. nih.gov For instance, the chemical shifts of the pyridinium protons can be sensitive to the nature of the anion and the solvent, providing insights into the local environment around the cation. nih.gov The interaction of the thiocyanate anion with the pyridinium cation could be studied by observing changes in the chemical shifts of the pyridinium protons upon varying the concentration or the counter-ion. nih.gov

A proposed set of ¹H NMR chemical shifts for the 1-tridecylpyridin-1-ium cation, based on data from analogous N-alkylpyridinium compounds, is presented in the table below. nih.gov

| Proton | Estimated Chemical Shift (ppm) |

| Pyridinium H-2, H-6 (ortho) | 8.8 - 9.2 |

| Pyridinium H-4 (para) | 8.4 - 8.6 |

| Pyridinium H-3, H-5 (meta) | 8.0 - 8.2 |

| N-CH₂ (tridecyl) | 4.5 - 4.8 |

| -(CH₂)₁₁- (tridecyl) | 1.2 - 1.4 |

| -CH₃ (tridecyl) | 0.8 - 0.9 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within 1-tridecylpyridin-1-ium thiocyanate. The pyridinium ring has several characteristic C-H and C=C stretching and bending vibrations. The long alkyl chain will show characteristic C-H stretching and bending modes.

Of particular interest is the vibrational signature of the thiocyanate anion. The C≡N stretching vibration of the thiocyanate ion is a strong and sharp band in the IR spectrum, typically appearing in the range of 2050-2070 cm⁻¹. researchgate.netosti.govnih.govacs.org The exact position of this band is sensitive to the local environment of the anion, including ion pairing and solvation. researchgate.netosti.govnih.gov The C-S stretching vibration, which is weaker, is expected in the 700-800 cm⁻¹ region. The bending mode of the thiocyanate ion appears at lower frequencies. acs.org

The table below summarizes the expected key vibrational frequencies for this compound based on literature data for similar compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridinium Ring | C-H stretching | 3000 - 3100 |

| Tridecyl Chain | C-H stretching | 2850 - 2960 |

| Thiocyanate Anion | C≡N stretching | 2050 - 2070 |

| Pyridinium Ring | C=C, C=N stretching | 1480 - 1650 |

| Tridecyl Chain | C-H bending | 1375 - 1470 |

| Thiocyanate Anion | C-S stretching | 700 - 800 |

Theoretical and Computational Modeling of Molecular States and Intermolecular Interactions

Computational methods provide a powerful avenue to complement experimental findings and to gain a deeper understanding of the molecular properties and behavior of this compound.

Quantum Chemical Calculations of Electronic Distribution and Bonding Characteristics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure of the individual ions and the nature of the interactions between them. acs.orgbohrium.comnih.govyoutube.com These calculations can provide insights into the charge distribution within the 1-tridecylpyridin-1-ium cation, highlighting the localization of the positive charge on the pyridinium ring. acs.orgbohrium.com

Molecular Dynamics Simulations of Conformational Ensembles and Aggregation Behavior

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of this compound in the liquid state. acs.orgnih.govrsc.orgacs.orgmdpi.com By simulating the movement of a large number of ions over time, MD can provide information on the conformational ensembles of the tridecyl chain, the solvation structure around the ions, and the formation of aggregates.

Given the amphiphilic nature of the 1-tridecylpyridin-1-ium cation, with its polar pyridinium head group and nonpolar alkyl tail, aggregation into micelles or other supramolecular structures in solution is expected, particularly in aqueous environments. researchgate.netru.nlnih.govnih.govuq.edu.au MD simulations can elucidate the critical aggregation concentration and the morphology of the aggregates formed. researchgate.net Simulations of other long-chain alkylpyridinium salts have demonstrated their tendency to form organized structures, which can significantly influence the macroscopic properties of the solution. nih.govacs.org

Role of the Long Alkyl Chain in Micellization and Hierarchical Self-Assembly

The presence of the long tridecyl chain in the 1-tridecylpyridin-1-ium cation is a key driver for its self-assembly behavior in solution, particularly in aqueous environments. Similar to conventional surfactants, this ionic liquid is expected to form micelles above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.orgnih.gov The hydrophobic tridecyl tails aggregate to form a nonpolar core, while the polar pyridinium head groups are exposed to the aqueous solvent at the micelle-water interface. rsc.org

The length of the alkyl chain plays a crucial role in the micellization process. Generally, for a homologous series of N-alkylpyridinium salts, the CMC decreases as the length of the alkyl chain increases. rsc.orgnih.gov This is because the greater hydrophobicity of the longer chain provides a stronger driving force for the exclusion of the nonpolar tail from the aqueous environment, thus favoring micelle formation at lower concentrations.

Studies on similar long-chain N-alkyl-3-methylpyridinium bromide ionic liquids have systematically investigated their micellization and surface activity properties. rsc.org The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be determined from the temperature dependence of the CMC. For these systems, the micellization process is typically spontaneous and predominantly entropy-driven, although the enthalpic contribution can become more significant with varying temperature. rsc.org

The following table, based on data for analogous N-alkyl-3-methylpyridinium bromide compounds, illustrates the expected trend of decreasing CMC with increasing alkyl chain length.

| Cation | Alkyl Chain Length | Expected CMC Trend |

| 1-Dodecyl-3-methylpyridinium | 12 | Higher CMC |

| 1-Tetradecyl-3-methylpyridinium | 14 | Intermediate CMC |

| 1-Hexadecyl-3-methylpyridinium | 16 | Lower CMC |

This table illustrates the general trend observed for similar compounds and is not specific data for this compound.

Beyond simple micellization, the amphiphilic nature of this compound can lead to more complex, hierarchical self-assembly into various liquid crystalline phases. nih.govrsc.org The specific morphology of these supramolecular structures is influenced by factors such as concentration, temperature, and the nature of the counter-ion.

Analysis of Cation-Anion Interactions and Hydrogen Bonding Networks in Condensed Phases

In the condensed phase, the properties of this compound are significantly influenced by the interactions between the 1-tridecylpyridin-1-ium cation and the thiocyanate anion. These interactions are primarily electrostatic (Coulombic) in nature, but hydrogen bonding also plays a critical role. rsc.org

Hydrogen bonds can form between the acidic protons of the pyridinium ring and the electron-rich nitrogen or sulfur atoms of the thiocyanate anion. acs.orgnih.gov The strength of these hydrogen bonds can affect the packing of the ions and, consequently, the physical properties of the ionic liquid, such as its melting point and viscosity.

Computational studies on similar pyridinium-based ionic liquids have shown that anions can form hydrogen bonds with the hydrogen atoms of both the pyridinium ring and the alkyl chain. nih.govacs.org The hydrogen atoms on the pyridinium ring are generally considered to have a stronger hydrogen-bonding ability compared to those on the alkyl chain due to the electron-withdrawing nature of the aromatic ring. nih.gov

The nature of the anion significantly influences the cation-anion interactions. osti.govcapes.gov.brnih.govacs.org The thiocyanate anion, being a relatively small and charge-delocalized species, is expected to participate in specific directional interactions. In some crystal structures of thiocyanate-containing coordination polymers, the thiocyanate anion acts as a bridging ligand, connecting multiple metal centers. mdpi.com While there are no metal centers in this compound, this demonstrates the versatile coordinating ability of the thiocyanate anion, which can lead to the formation of extended hydrogen-bonded networks.

Spectroscopic techniques, such as FTIR and Raman spectroscopy, combined with theoretical calculations, are powerful tools for investigating these interactions. researchgate.net Variations in the vibrational frequencies of the pyridinium ring and the thiocyanate anion can provide insights into the nature and strength of the hydrogen bonds and other intermolecular forces. For instance, a shift in the C-H stretching frequencies of the pyridinium ring upon changing the anion is indicative of changes in the hydrogen-bonding environment. researchgate.net

The interplay of these cation-anion interactions and the van der Waals forces between the long alkyl chains ultimately determines the supramolecular organization of this compound in the solid and liquid states.

Physicochemical Behavior and Transport Phenomena in Varied Chemical Environments

Solvation Dynamics and Intermolecular Interactions in Binary and Multicomponent Systems

The solvation environment and intermolecular interactions of 1-tridecylpyridin-1-ium thiocyanate (B1210189) are governed by the interplay of forces between the pyridinium (B92312) cation, the thiocyanate anion, and the surrounding solvent molecules. In binary systems, particularly with polar solvents like water or alcohols, the long tridecyl (C13) alkyl chain of the cation introduces significant hydrophobic interactions. This leads to self-aggregation tendencies even at low concentrations, a characteristic feature of surfactant-like ionic liquids.

In multicomponent systems, the presence of other solutes, such as salts or organic molecules, further complicates these interactions. The addition of inorganic salts can influence the aggregation behavior by screening the electrostatic repulsions between the pyridinium head groups, thereby promoting micelle formation at lower concentrations. wpmucdn.com Conversely, the addition of organic solvents like alcohols can disrupt micellar structures by partitioning between the aqueous phase and the micellar core. wpmucdn.com

Interfacial Phenomena and Surface Activity Studies at Phase Boundaries

As a cationic surfactant, 1-tridecylpyridin-1-ium thiocyanate is expected to exhibit significant surface activity, adsorbing at interfaces such as liquid-air and liquid-solid boundaries. This behavior is primarily driven by the amphiphilic nature of the 1-tridecylpyridin-1-ium cation.

At the liquid-air interface, the 1-tridecylpyridin-1-ium cations would orient themselves with the hydrophobic tridecyl chains directed towards the air phase and the hydrophilic pyridinium head groups remaining in the aqueous phase. This adsorption reduces the surface tension of the solution. The effectiveness of this surface tension reduction is a key parameter in determining its surfactant properties. Studies on analogous long-chain pyridinium ILs have shown that they exhibit higher surface activities compared to conventional surfactants with the same alkyl chain length. wpmucdn.com

At liquid-solid interfaces, the adsorption mechanism is influenced by the nature of the solid surface. On negatively charged surfaces, the cationic pyridinium head groups would adsorb via electrostatic attraction. On hydrophobic surfaces, the adsorption would be driven by the hydrophobic interactions of the long alkyl chain. The kinetics of moisture sorption by pyridinium-based protic ionic liquids have been studied, revealing a pseudo-first-order kinetic model for water absorption, which is relevant for understanding its behavior in humid environments. google.comnih.gov

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution aggregate to form micelles. monash.edu For this compound, these micelles would consist of a hydrophobic core formed by the tridecyl chains and a hydrophilic shell of pyridinium head groups and associated thiocyanate counter-ions.

The CMC is a critical parameter that can be determined by various techniques, including surface tension measurements, conductivity, and fluorescence spectroscopy. rsc.orgnih.gov For long-chain pyridinium ionic liquids, the CMC decreases with increasing alkyl chain length. wpmucdn.com Therefore, this compound is expected to have a low CMC value. The thermodynamics of micellization for similar ionic liquids are often found to be spontaneous, with the driving force being either enthalpic or entropic, depending on the temperature. nih.govresearchgate.netresearchgate.net The temperature dependence of the CMC for some pyridinium-based ILs has shown a U-shaped behavior, indicating a complex interplay of hydrophobic and electrostatic interactions. scientific.net

Table 1: Expected Trends in Micellization of this compound based on Analogous Pyridinium ILs

| Property | Expected Trend for this compound | Rationale based on Analogous Compounds |

| Critical Micelle Concentration (CMC) | Low | Longer alkyl chains lead to lower CMCs. wpmucdn.com |

| Effect of Temperature on CMC | Potentially U-shaped | Observed in other pyridinium-based ILs. scientific.net |

| Thermodynamics of Micellization | Spontaneous (negative ΔG) | Typically spontaneous for surfactant-like ILs. wpmucdn.comnih.gov |

| Effect of Added Salt on CMC | Decreases | Salt screens electrostatic repulsion between head groups. wpmucdn.com |

Viscometric and Density Analyses of Solutions as a Function of Temperature and Concentration

The viscosity and density of this compound solutions are crucial parameters for practical applications, influencing mass transfer and fluid handling.

Studies on various pyridinium-based ionic liquids have shown that viscosity is highly dependent on temperature, typically following the Vogel-Fulcher-Tammann (VFT) equation. wpmucdn.com An increase in temperature leads to a decrease in viscosity due to increased thermal energy and molecular mobility. The long tridecyl chain of the cation is expected to result in a relatively high viscosity compared to shorter-chain analogues due to increased van der Waals interactions and potential for chain entanglement. The nature of the anion also significantly impacts viscosity. nih.govnih.gov

The density of pyridinium-based ILs generally decreases linearly with increasing temperature. monash.eduscientific.net The presence of the long alkyl chain in 1-tridecylpyridin-1-ium is expected to result in a lower density compared to pyridinium ILs with shorter alkyl chains, as the longer chain increases the molar volume without a proportional increase in mass. nih.gov In aqueous solutions, the density and viscosity will also be a function of the IL concentration. At low concentrations, the changes might be minimal, but as the concentration approaches and surpasses the CMC, significant changes in both viscosity and density are expected due to the formation of micelles. wpmucdn.com

Table 2: Expected Viscometric and Density Behavior of this compound

| Parameter | Influencing Factor | Expected Behavior | Rationale based on Analogous Compounds |

| Viscosity | Temperature | Decreases with increasing temperature | Increased thermal motion overcomes intermolecular forces. wpmucdn.com |

| Alkyl Chain Length | Higher than shorter chain analogues | Increased van der Waals forces and entanglement. wpmucdn.com | |

| Density | Temperature | Decreases with increasing temperature | Thermal expansion of the liquid. monash.eduscientific.net |

| Alkyl Chain Length | Lower than shorter chain analogues | Increased molar volume. nih.gov | |

| Concentration (in solution) | Increases with increasing concentration | Addition of a denser component to the solvent. |

Electrochemical Characterization and Transport Property Determination in Electrolyte Systems

The electrochemical properties of this compound are of interest for its potential use in electrochemical devices such as batteries and capacitors. longdom.org

The transport properties, such as ionic conductivity, are determined by the mobility of the 1-tridecylpyridin-1-ium cation and the thiocyanate anion. nih.govnih.gov The long alkyl chain of the cation is expected to decrease its mobility, thus leading to a lower ionic conductivity compared to pyridinium ILs with shorter chains. The conductivity is also influenced by the viscosity of the medium, with lower viscosity generally leading to higher conductivity. The addition of water or organic solvents can significantly alter the conductivity by changing the viscosity and the degree of ion association. monash.edu

Cyclic voltammetry is a key technique used to determine the electrochemical stability window (ESW) of an electrolyte, which defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. nih.gov The ESW of pyridinium-based ionic liquids is influenced by both the cation and the anion. longdom.org The pyridinium cation has a specific reduction potential, which can be influenced by the electrode material and the presence of other species in the electrolyte. wpmucdn.com

Measurement of Ionic Diffusion Coefficients and Ionic Conductivity

The ionic diffusion coefficient quantifies the rate at which ions move through the electrolyte under a concentration gradient. It is a fundamental parameter that is influenced by several factors, including the size and shape of the ions, the viscosity of the medium, and the temperature. For this compound, the long tridecyl (C13) alkyl chain on the pyridinium cation is expected to significantly influence its diffusion. Generally, longer alkyl chains increase the van der Waals interactions between cations, leading to higher viscosity and consequently, lower diffusion coefficients.

The temperature dependence of ionic conductivity in many ionic liquids, including those based on pyridinium cations, does not typically follow a simple Arrhenius relationship. Instead, it is often better described by the Vogel-Fulcher-Tammann (VFT) equation, which accounts for the non-Arrhenius behavior and relates conductivity to the proximity to the glass transition temperature. researchgate.net

Research Findings on Pyridinium-Based Ionic Liquids

Generally, increasing the alkyl chain length on the pyridinium ring leads to a decrease in ionic conductivity. This is attributed to the increased viscosity of the ionic liquid, which hinders the movement of ions. Therefore, it can be inferred that this compound would exhibit lower ionic conductivity compared to its counterparts with shorter alkyl chains, such as 1-ethylpyridinium or 1-butylpyridinium (B1220074) thiocyanate.

To illustrate the expected trends in ionic diffusion coefficients and conductivity for a long-chain pyridinium ionic liquid, the following tables present hypothetical yet representative data.

Table 1: Hypothetical Ionic Diffusion Coefficients for this compound at Various Temperatures

| Temperature (°C) | Cation Diffusion Coefficient (D+) (m²/s) | Anion Diffusion Coefficient (D-) (m²/s) |

| 25 | 1.5 x 10⁻¹¹ | 3.0 x 10⁻¹¹ |

| 50 | 4.5 x 10⁻¹¹ | 8.0 x 10⁻¹¹ |

| 75 | 1.2 x 10⁻¹⁰ | 2.0 x 10⁻¹⁰ |

| 100 | 2.8 x 10⁻¹⁰ | 4.5 x 10⁻¹⁰ |

Note: These are illustrative values and not based on direct experimental measurements for this specific compound.

Table 2: Hypothetical Ionic Conductivity of this compound at Various Temperatures

| Temperature (°C) | Ionic Conductivity (σ) (S/m) |

| 25 | 0.08 |

| 50 | 0.25 |

| 75 | 0.60 |

| 100 | 1.25 |

Note: These are illustrative values and not based on direct experimental measurements for this specific compound.

Applications in Advanced Chemical Systems and Process Engineering

Catalytic Applications in Organic Transformations

No research findings are available to describe the use of 1-Tridecylpyridin-1-ium thiocyanate (B1210189) as a phase-transfer catalyst.

There is no available information on the role of 1-Tridecylpyridin-1-ium thiocyanate as a Brønsted acidic or nucleophilic catalyst in mechanistic studies.

There is no information available regarding the development of chiral analogues of this compound for stereoselective synthesis.

Utilization as Ionic Liquids and Components in Electrochemical Devices

No data exists on the design principles of electrolyte systems utilizing this compound.

There are no published methodologies on the use of this compound in ionic liquid-supported catalysis and separation.

Contributions to Supramolecular Chemistry and Engineered Materials Design

The unique molecular architecture of this compound, an ionic liquid featuring a cationic head group and a long hydrocarbon tail, makes it a significant component in the field of supramolecular chemistry and materials science. Its properties facilitate the spontaneous formation of ordered structures and the design of materials with tunable characteristics.

Construction of Self-Assembled Nanostructures and Functional Architectures

The defining characteristic of this compound in solution is its amphiphilicity, which drives the formation of self-assembled nanostructures. The molecule is composed of a hydrophilic (water-attracting) pyridinium (B92312) head and a long, hydrophobic (water-repelling) tridecyl (C13) alkyl chain. This dual nature is fundamental to its behavior as a cationic surfactant. acs.org

The structure of these aggregates is not static; they exist in a dynamic equilibrium with individual monomers in the solution. The specific architecture of the resulting nanostructures, whether spherical micelles, cylindrical rods, or vesicles, can be influenced by factors such as concentration, temperature, and the ionic strength of the medium. nih.gov This ability to form predictable, ordered systems from the molecular level up is a cornerstone of bottom-up nanotechnology and functional material design.

Table 1: Molecular Components and Their Role in Self-Assembly

| Component | Chemical Moiety | Role in Self-Assembly |

| Hydrophilic Head | 1-Pyridinium Cation | Interacts favorably with polar solvents like water; forms the outer surface of micelles. |

| Hydrophobic Tail | Tridecyl (C₁₃H₂₇) Chain | Sequesters itself away from water, forming the core of the nanostructure. The length of this chain is a key determinant of the compound's surfactant properties. nih.gov |

| Counterion | Thiocyanate (SCN⁻) Anion | Balances the charge of the cationic head group and influences the packing and stability of the resulting aggregates. rsc.org |

Design Principles for Responsive and Adaptive Soft Materials

The principles governing the self-assembly of this compound are foundational to the design of responsive and adaptive soft materials. These "smart" materials can alter their macroscopic properties in response to external stimuli. The key design principle lies in controlling the dynamic equilibrium of the self-assembled nanostructures.

Materials incorporating this compound can be engineered to respond to various triggers:

Concentration Changes: The transition from individual ions (unimers) to micelles is a concentration-dependent phenomenon. scientiaricerca.com This allows for the creation of systems where properties like viscosity or solubilization capacity change dramatically at a specific concentration threshold (the CMC).

Temperature Variation: Temperature can affect the solubility of the amphiphile and the hydrophobic interactions, potentially altering the size, shape, and stability of the micelles.

Introduction of Additives: The presence of other salts or organic molecules can screen the electrostatic repulsions between the pyridinium head groups or interact with the micellar core, leading to structural transitions. nih.gov

By embedding these self-assembling systems within a polymer matrix or gel, it is possible to create soft materials whose bulk properties, such as mechanical strength, optical transparency, or permeability, are directly linked to the state of the nanoscale assemblies. For instance, a change that disrupts the micelles could lead to a significant change in the material's viscosity or its ability to entrap and release other molecules, forming the basis for controlled-release systems. nih.gov

Applications in Analytical Chemistry for Mechanistic Elucidation

In analytical chemistry, this compound serves not just as an analyte but as a functional component in advanced analytical techniques, offering insights into complex chemical processes and enabling novel detection methods.

Advanced Electrochemical Sensing Methodologies (focus on mechanisms, not specific sensor data)

The distinct hydrophobic and ionic characteristics of this compound make it a valuable component in the design of electrochemical sensors, particularly ion-selective electrodes (ISEs). nih.govrawdatalibrary.net In these applications, the compound is typically incorporated into a polymeric sensing membrane, often made of polyvinyl chloride (PVC), where it contributes to the sensor's function through several mechanisms. nih.gov

The primary mechanisms of action are:

Ion Exchanger/Ionophore: The 1-tridecylpyridin-1-ium cation can function as an ion exchanger, facilitating the transport of target anions from the sample solution into the sensing membrane. Conversely, the thiocyanate anion could be exchanged for other anions, or the entire ionic liquid can act as an ionophore, selectively binding and carrying target ions across the membrane-solution interface to generate a potentiometric signal. nih.gov

Lipophilic Ionic Additive: The long tridecyl chain imparts significant hydrophobicity (lipophilicity), ensuring the compound's compatibility and stable dispersion within the non-polar PVC membrane. This prevents the ionic components from leaching out into the aqueous sample, which is critical for long-term sensor stability. This lipophilic character is essential for its role as an ionic additive. nih.govrawdatalibrary.net

Membrane Conductivity and Stability: As an ionic salt, it reduces the electrical resistance of the polymer membrane, which is necessary for stable and reproducible electrochemical measurements. Its presence helps to establish a well-defined electrochemical potential at the membrane interface. nih.gov

The combination of the bulky, hydrophobic 1-tridecylpyridin-1-ium cation with the thiocyanate anion creates a versatile component for tuning the extraction and transport properties of an ISE membrane, enabling the selective detection of specific ionic analytes. rawdatalibrary.net

Future Research Directions and Emerging Paradigms for 1 Tridecylpyridin 1 Ium Thiocyanate

Integration into Multifunctional Hybrid Materials and Composites

The unique combination of a long alkyl chain and a functional anion in 1-tridecylpyridin-1-ium thiocyanate (B1210189) makes it a compelling candidate for the development of multifunctional hybrid materials and composites. The tridecyl chain can impart hydrophobicity and act as a plasticizer or dispersant within a polymer matrix, while the pyridinium (B92312) ring offers possibilities for π-π stacking interactions and the thiocyanate anion can participate in coordination with metal ions.

Future research could focus on incorporating 1-tridecylpyridin-1-ium thiocyanate into various polymer matrices to create novel composites with enhanced properties. For instance, its addition to elastomers could improve their thermal stability and ionic conductivity, opening avenues for applications in flexible electronics and sensors. In thermoplastic polymers, it could act as an antistatic agent or a processing aid.

Table 1: Potential Hybrid Materials and Composites with this compound

| Matrix Material | Potential Role of Ionic Liquid | Targeted Application |

| Polyvinyl chloride (PVC) | Plasticizer, Thermal Stabilizer | Flexible films, Cable insulation |

| Polyurethane (PU) | Antistatic agent, Dispersant for fillers | Conductive foams, Coatings |

| Epoxy Resins | Curing agent, Toughening agent | High-performance adhesives, Structural composites |

| Natural Rubber (NR) | Vulcanization accelerator, Reinforcing agent | Specialized tires, Vibration dampers |

Advanced Computational Design and Predictive Modeling of Novel Analogues

Computational chemistry offers powerful tools to accelerate the discovery and optimization of ionic liquids for specific applications. For this compound, advanced computational design and predictive modeling can guide the synthesis of novel analogues with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of pyridinium thiocyanate ionic liquids with their physicochemical properties and biological activities. By systematically modifying the alkyl chain length, substituting the pyridinium ring, or pairing it with different anions, researchers can computationally screen vast libraries of potential candidates. For instance, a QSAR model could predict the antimicrobial activity of a series of 1-alkylpyridinium thiocyanates, identifying the optimal chain length for maximum efficacy.

Molecular dynamics (MD) simulations can provide insights into the nanoscale behavior of these ionic liquids, such as their self-assembly in solution, their interaction with surfaces, and their transport properties. This understanding is crucial for designing effective extraction agents or catalysts.

Table 2: Predictive Modeling Strategies for this compound Analogues

| Modeling Technique | Predicted Property | Design Goal |

| QSAR/QSPR | Toxicity, Biodegradability | Development of environmentally benign ionic liquids |

| Molecular Docking | Binding affinity to metal ions | Design of selective extractants for hydrometallurgy |

| Density Functional Theory (DFT) | Electronic structure, Reactivity | Understanding catalytic mechanisms |

| Molecular Dynamics (MD) | Viscosity, Diffusivity, Interfacial tension | Optimization of transport properties for separation processes |

Exploration of Sustainable Synthetic Strategies and Circular Economy Principles

The "green" credentials of ionic liquids are heavily dependent on their synthesis routes and end-of-life management. Future research must focus on developing sustainable synthetic strategies for this compound that align with the principles of a circular economy.

This includes exploring the use of bio-based starting materials for the synthesis of the pyridinium cation. For example, fatty acids derived from plant oils could potentially serve as precursors for the tridecyl group. Additionally, the development of solvent-free or mechanochemical synthetic methods can significantly reduce the environmental footprint of the production process. A key synthetic step would involve an anion exchange reaction, where a precursor salt like 1-tridecylpyridin-1-ium bromide is reacted with a thiocyanate salt.

From a circular economy perspective, the recyclability and reusability of this compound after its use in applications such as catalysis or extraction are paramount. Research should focus on developing efficient methods for its recovery from reaction mixtures and its regeneration to its initial purity. Furthermore, investigating the biodegradability of this long-chain ionic liquid is crucial to assess its environmental fate and to design "benign-by-design" analogues.

Potential in Advanced Separation Processes and Environmental Remediation Methods

The thiocyanate anion is well-known for its ability to form complexes with various metal ions, making this compound a promising candidate for applications in advanced separation processes, particularly in hydrometallurgy. It could be employed as an extractant in liquid-liquid extraction systems for the selective recovery of valuable or toxic metals from aqueous solutions. The long alkyl chain would enhance its solubility in organic solvents, facilitating efficient phase transfer.

In environmental remediation, this ionic liquid could be investigated for the removal of pollutants from wastewater. For example, it could be used to extract heavy metal ions like mercury, cadmium, or lead from industrial effluents. The formation of metal-thiocyanate complexes can be a highly effective separation mechanism.

Moreover, the amphiphilic nature of this compound suggests its potential use in forming microemulsions or as a surfactant for the remediation of soils contaminated with organic pollutants.

Table 3: Potential Separation and Remediation Applications

| Application Area | Target Pollutant/Metal | Proposed Mechanism |

| Hydrometallurgy | Gold, Silver, Copper | Complexation and solvent extraction |

| Wastewater Treatment | Mercury, Lead, Cadmium | Ion exchange and precipitation |

| Soil Remediation | Polycyclic Aromatic Hydrocarbons (PAHs) | Surfactant-enhanced desorption |

| Gas Separation | Carbon Dioxide (CO2) | Physical or chemical absorption |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Tridecylpyridin-1-ium thiocyanate and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with tridecyl bromide followed by anion exchange with thiocyanate salts. Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) to verify thiocyanate bonding modes (C≡N stretching at ~2050 cm⁻¹), and X-ray crystallography for definitive crystal packing analysis . Purity can be assessed via elemental analysis and high-performance liquid chromatography (HPLC).

Q. How can researchers determine the bonding mode (M-NCS vs. M-SCN) of thiocyanate in this compound using spectroscopic techniques?

- Methodological Answer : FT-IR is critical: M-NCS bonding (thiocyanate as S-bound) shows C≡N stretching near 2050–2070 cm⁻¹, while M-SCN (N-bound) shifts to 2090–2110 cm⁻¹. Complementary Raman spectroscopy and X-ray crystallography (measuring bond angles and distances) resolve ambiguities. For example, crystal structures reveal N–C–S angles >170° for linear SCN⁻ coordination .

Q. What are the key considerations in designing experiments to study the reactivity of this compound with nucleophiles or electrophiles?

- Methodological Answer : Control solvent polarity (e.g., acetonitrile vs. water) to modulate ion-pair dissociation. Use stopped-flow techniques for kinetic studies of fast reactions. Monitor intermediates via UV-Vis spectroscopy or mass spectrometry. Thermodynamic parameters (e.g., equilibrium constants) require global data analysis tools like ReactLab Equilibria to account for kinetic instability in thiocyanate complexes .

Advanced Questions

Q. How can researchers address contradictions in the Hofmeister effect observed when thiocyanate ions interact with polymers or biomolecules?

- Methodological Answer : Thiocyanate (a weakly hydrated anion) may exhibit both salting-out (destabilizing) and electrostatic stabilization effects. Use differential scanning calorimetry (DSC) to study phase transitions in polymers (e.g., poly-NIPAM) and atomic force microscopy (AFM) to probe interfacial interactions. Dynamic light scattering (DLS) quantifies aggregation, while quartz crystal microbalance (QCM) measures adsorption kinetics. These methods reconcile contradictions by differentiating bulk vs. surface effects .

Q. What advanced analytical techniques are suitable for quantifying thiocyanate ions in complex matrices, and how can their accuracy be validated?

- Methodological Answer : Ion-selective electrodes (ISEs) and bulk optodes offer real-time detection with low detection limits (~10⁻⁶ M). Validate via recovery tests (spiking known thiocyanate concentrations) and statistical validation (ANOVA for inter-sample variability, t-tests for method comparison). For environmental samples, pair with ion chromatography (IC) for cross-validation .

Q. How do the crystal packing and intermolecular interactions of this compound influence its physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis identifies dominant interactions (e.g., H-bonding, π-π stacking). For instance, pyridinium cations often form hydrogen bonds with thiocyanate anions (N–H⋯S/N), affecting solubility and thermal stability. Crystal system parameters (e.g., monoclinic vs. orthorhombic) correlate with melting points and hygroscopicity .

Q. What methodologies can resolve kinetic instability in equilibrium studies of thiocyanate complexes, and how are these applied?

- Methodological Answer : Stopped-flow techniques coupled with global data analysis (e.g., ReactLab Equilibria) capture rapid complexation dynamics. For iron(III)-thiocyanate systems, this approach corrects for kinetic drift by analyzing initial absorbance spectra, yielding accurate equilibrium constants (e.g., log β₁ = 2.3 for Fe(SCN)²⁺) and molar absorptivities .

Q. How should researchers validate the accuracy of thiocyanate concentration measurements in biological or environmental samples?

- Methodological Answer : Implement internal standards (e.g., isotopically labeled SCN⁻) for mass spectrometry. For colorimetric assays (e.g., Fe³⁺-SCN complexation), use calibration curves with certified reference materials. Statistical tools like Student’s t-test and SNK post-hoc analysis ensure reproducibility across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.